molecular formula C8H14N2 B6615062 2-methyl-1-(1H-pyrrol-2-yl)propan-2-amine CAS No. 90152-60-6

2-methyl-1-(1H-pyrrol-2-yl)propan-2-amine

Cat. No. B6615062
CAS RN: 90152-60-6
M. Wt: 138.21 g/mol
InChI Key: PUKVGBPMTQRQGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-1-(1H-pyrrol-2-yl)propan-2-amine, also known as 2-methyl-1-pyrrolidine, is an organic compound belonging to the pyrrolidine family. It is a colorless liquid with a boiling point of 131-132°C and a melting point of -30°C. This compound is used in a variety of applications, such as in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a solvent for the production of plastics and in the manufacture of lubricants.

Scientific Research Applications

2-Methyl-1-(1H-pyrrol-2-yl)propan-2-amine has many scientific research applications. It is used in the synthesis of a variety of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a solvent for the production of plastics, and in the manufacture of lubricants. In addition, this compound has been studied for its potential applications in drug delivery and as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-methyl-1-(1H-pyrrol-2-yl)propan-2-amine is not fully understood. However, it is believed to act as an agonist at certain receptors in the body, such as the gamma-aminobutyric acid (GABA) receptor, and as an antagonist at other receptors, such as the serotonin receptor. It is also thought to act as an inhibitor of the enzyme monoamine oxidase (MAO), which is responsible for the breakdown of certain neurotransmitters.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been shown to have anticonvulsant and sedative effects in animal studies, as well as to have antidepressant and anxiolytic effects. It has also been shown to have anti-inflammatory and anti-tumor effects in cell culture studies.

Advantages and Limitations for Lab Experiments

2-Methyl-1-(1H-pyrrol-2-yl)propan-2-amine has several advantages and limitations for lab experiments. One of the main advantages is that it is relatively inexpensive and easy to obtain. In addition, it is a relatively stable compound and can be stored for extended periods of time. However, it is a volatile compound and can easily evaporate, so it should be stored in a tightly sealed container.

Future Directions

There are several potential future directions for research on 2-methyl-1-(1H-pyrrol-2-yl)propan-2-amine. One potential area of research is the development of new synthesis methods for the compound. Another potential area of research is the investigation of its potential therapeutic effects. Additionally, further research could be conducted to better understand its mechanism of action and biochemical and physiological effects. Finally, further research could be conducted to explore its potential applications in drug delivery and other areas.

Synthesis Methods

2-Methyl-1-(1H-pyrrol-2-yl)propan-2-amine can be synthesized by a variety of methods. One of the most common methods is the reaction of 2-chloro-1-(1H-pyrrol-2-yl)propan-2-amine with sodium ethoxide. This reaction produces this compound and sodium chloride as by-products. Other methods include the reaction of 2-chloro-1-(1H-pyrrol-2-yl)propan-2-amine with sodium hydride, the reaction of 2-chloro-1-(1H-pyrrol-2-yl)propan-2-amine with sodium methoxide, and the reaction of 2-chloro-1-(1H-pyrrol-2-yl)propan-2-amine with sodium borohydride.

properties

IUPAC Name

2-methyl-1-(1H-pyrrol-2-yl)propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2/c1-8(2,9)6-7-4-3-5-10-7/h3-5,10H,6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUKVGBPMTQRQGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=CN1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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